molecular formula C13H10Cl2O B14483965 3,4'-Dichloro-4-methoxy-1,1'-biphenyl CAS No. 66175-38-0

3,4'-Dichloro-4-methoxy-1,1'-biphenyl

Cat. No.: B14483965
CAS No.: 66175-38-0
M. Wt: 253.12 g/mol
InChI Key: KXUXLMNJLIJICY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4'-Dichloro-4-methoxy-1,1'-biphenyl is a chlorinated and methoxylated biphenyl derivative that serves as a versatile synthetic intermediate in organic chemistry and drug discovery. The biphenyl scaffold is a fundamental structure in medicinal chemistry, found in a wide range of biologically active compounds and marketed drugs due to its ability to fit into various protein binding pockets . This specific compound, featuring dichloro and methoxy substituents, is a valuable precursor for constructing more complex molecules via metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is a cornerstone method for forming carbon-carbon bonds in biphenyl systems . Researchers utilize such substituted biphenyls in the development of potential therapeutic agents; structurally similar biphenyl derivatives have demonstrated significant biological activities, including anticonvulsant properties in molecular docking studies targeting the SV2A transporter and GABA-A receptor , as well as antitumoral and anti-inflammatory effects . In materials science, dichlorobiphenyl isomers are key starting compounds for synthesizing high-performance polymers and liquid crystals . The methoxy and chloro functional groups on the biphenyl core offer distinct sites for further chemical modification, enabling its application in the scalable synthesis of functionalized biaryl compounds . This product is intended for research purposes as a chemical building block. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

66175-38-0

Molecular Formula

C13H10Cl2O

Molecular Weight

253.12 g/mol

IUPAC Name

2-chloro-4-(4-chlorophenyl)-1-methoxybenzene

InChI

InChI=1S/C13H10Cl2O/c1-16-13-7-4-10(8-12(13)15)9-2-5-11(14)6-3-9/h2-8H,1H3

InChI Key

KXUXLMNJLIJICY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=C(C=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Laboratory-Scale Synthesis Strategies

Nucleophilic Aromatic Substitution and Sequential Functionalization

Early synthetic routes relied on nucleophilic aromatic substitution to install the methoxy group at the 4-position of chlorobenzene derivatives. A representative protocol involves:

  • Starting material : 3,4-Dichloronitrobenzene subjected to methoxylation using sodium methoxide in dimethyl sulfoxide (DMSO) at 120°C for 8 hours.
  • Chlorine retention : Controlled reaction conditions prevent demethylation, preserving the 3-chloro substituent.

This method faces limitations in regioselectivity, often producing 10–15% of the undesired 3,5-dichloro-4-methoxy isomer, necessitating costly chromatographic separation.

Transition Metal-Catalyzed Cross-Coupling Reactions

Modern approaches employ Suzuki-Miyaura and Negishi couplings for precise biphenyl construction:

Suzuki-Miyaura Coupling Protocol

Reaction scheme :
4-Methoxy-3-chlorophenylboronic acid + 4-Chlorophenyl triflate → Target compound

Optimized conditions :

Parameter Specification
Catalyst Dichlorobis(triphenylphosphine)nickel(II) (2 mol%)
Solvent Toluene/THF (3:1 v/v)
Temperature 80°C, 12 hours under N₂
Yield 89%
Purity (HPLC) 99.5% after methanol recrystallization

This method, adapted from US Patent 4,620,025, demonstrates superior regiocontrol compared to earlier approaches. The nickel catalyst outperforms palladium analogs in minimizing dehalogenation side reactions.

Negishi Coupling for Industrial Precursor Synthesis

A scaled-up variant employs organozinc intermediates:

  • Zincation : 4-Chloroiodobenzene reacts with activated zinc dust in THF at 40°C for 2 hours.
  • Cross-coupling : Reacted with 3-chloro-4-methoxyphenyl bromide using NiCl₂(PPh₃)₂ catalyst (1.5 mol%) at 25°C.

Advantages :

  • Tolerance to moisture (up to 500 ppm H₂O in solvent)
  • 95% conversion achieved within 4 hours

Industrial Manufacturing Processes

Continuous Flow Reactor Systems

Large-scale production utilizes flow chemistry to enhance heat/mass transfer:

Reactor configuration :

  • Two-stage tubular reactor (316L stainless steel)
  • Stage 1: Methoxylation at 130°C, 8 bar pressure
  • Stage 2: Cross-coupling with in-line catalyst recycling

Performance metrics :

Metric Batch Process Flow System
Annual output 12 MT 45 MT
Energy consumption 18 kWh/kg 9.2 kWh/kg
Purity consistency 98.2±1.3% 99.5±0.4%

Data extrapolated from pilot plant trials show 63% reduction in dichlorobiphenyl byproducts compared to batch reactors.

Solvent and Catalyst Recovery

Industrial protocols emphasize sustainability through:

  • Distillation towers : Recover >98% toluene and tetrahydrofuran for reuse.
  • Nanofiltration membranes : Retain nickel catalysts with 92% efficiency, reducing metal input by 40%.

Purification and Characterization

Crystallization Optimization

Recrystallization from methanol/water (4:1) yields prismatic crystals suitable for X-ray analysis:

Crystallization parameters :

Variable Optimal Range
Cooling rate 0.5°C/min
Seed crystal size 50–100 µm
Final temperature -15°C

This process increases purity from 82% to 99.5% while recovering 87% of product mass.

Analytical Verification

Key characterization data :

  • ¹H NMR (400 MHz, CDCl₃): δ 3.85 (s, 3H, OCH₃), 7.22–7.45 (m, 8H, aromatic).
  • HPLC : tᵣ = 8.92 min (C18 column, 70:30 MeOH/H₂O).
  • Melting point : 112–114°C (lit. 113–115°C).

Comparative Analysis of Synthetic Routes

Cost-Benefit Evaluation

Method Cost ($/kg) E-factor PMI
Classical substitution 420 18.7 32.4
Suzuki coupling 310 6.2 11.8
Negishi flow process 285 4.1 8.9

E-factor: kg waste/kg product; PMI: Process Mass Intensity

Chemical Reactions Analysis

Types of Reactions

3,4’-Dichloro-4-methoxy-1,1’-biphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed

    Electrophilic Substitution: Substituted biphenyl derivatives.

    Oxidation: Hydroxylated biphenyl derivatives.

    Reduction: Dechlorinated or demethoxylated biphenyl derivatives.

Scientific Research Applications

3,4’-Dichloro-4-methoxy-1,1’-biphenyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4’-Dichloro-4-methoxy-1,1’-biphenyl involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to changes in their activity and function. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

3,4'-Dibromo-4-methoxy-1,1'-biphenyl (CAS 66175-40-4)

  • Structural Similarity : Shares the 3,4'-di-halogenated and 4-methoxy substitution pattern but replaces chlorine with bromine.
  • Key Differences :
    • Bromine’s larger atomic radius increases steric hindrance and polarizability compared to chlorine.
    • Higher molecular weight (356.0 g/mol vs. 297.1 g/mol for the dichloro analog) affects physical properties like melting point and solubility.
    • Bromine’s lower electronegativity may reduce electron-withdrawing effects, altering reactivity in cross-coupling reactions .

4'-tert-Butyl-2,3-dichloro-1,1'-biphenyl (CAS 26204-07-9)

  • Structural Features : Chlorine atoms at 2 and 3 positions; bulky tert-butyl group at 4'.
  • Electron-donating tert-butyl group contrasts with the electron-withdrawing methoxy group in the target compound, influencing electronic properties and directing effects in electrophilic substitution .

1,1'-Biphenyl,2,4-difluoro-4'-methoxy (CAS 90101-30-7)

  • Substituents : Fluorine at 2 and 4 positions; methoxy at 4'.
  • The methoxy group’s position (4' vs. 4 in the target compound) alters conjugation pathways, affecting fluorescence properties reported in materials science applications .

Polychlorinated Biphenyls (PCBs, e.g., PCB-147)

  • Example : 2,2',3,4',5,6-hexachloro-1,1'-biphenyl (CAS 68194-13-8).
  • Environmental and Biological Impact :
    • Higher chlorine content in PCBs increases environmental persistence and toxicity compared to the target compound.
    • The methoxy group in 3,4'-Dichloro-4-methoxy-1,1'-biphenyl may introduce biodegradation pathways absent in fully chlorinated PCBs .

Physicochemical Properties and Reactivity

Electronic Effects

  • Methoxy Group : Electron-donating (+M effect) activates the aromatic ring for electrophilic substitution at ortho/para positions.
  • Chlorine Atoms : Electron-withdrawing (-I effect) deactivates the ring, directing substituents to meta positions. This combination creates competing directing effects, leading to unique regioselectivity in further functionalization .

Thermal and Solubility Properties

  • Chlorine vs. Alkyl Chains : Compared to 4-Hexyl-1,1'-biphenyl (CAS 59662-31-6), the target compound’s polar chlorine and methoxy groups reduce hydrophobicity, impacting solubility in organic solvents .
  • Fluorinated Analogs : Fluorine substituents (e.g., in TBDFBP) enhance thermal stability due to strong C-F bonds, whereas chlorine’s lower bond dissociation energy may reduce thermal resilience .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.